1-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-21-15(10-11-18-21)17(23)19-16-13-8-5-9-14(13)20-22(16)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVJBUUVOIQLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki-Miyaura coupling reaction can be employed to form the core structure, followed by N-arylation to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking substrate access and subsequent phosphorylation events .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Carboxamide Linkages
a. 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p, ) These compounds share a pyrazole-carboxamide backbone but differ in substituents on the aryl rings. For example:
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- 3b : Incorporates a 4-chlorophenyl group, increasing molecular weight (437.1 vs. 403.1 g/mol) and melting point (171–172°C vs. 133–135°C) compared to 3a .
Key Differences :
- Chlorine and cyano substituents enhance lipophilicity and electronic effects, influencing binding to hydrophobic pockets in biological targets.
- The absence of a cyclopenta[c]pyrazole ring reduces steric bulk compared to the target compound.
b. This structural variation may enhance receptor selectivity, as diazenyl groups are known to interact with hydrophobic and aromatic residues in enzyme active sites .
Cyclopenta-Fused Analogues
a. (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enamide (34a, ) Replaces the cyclopenta[c]pyrazole with a cyclopenta[b]thiophene ring. The sulfur atom in thiophene alters electronic properties (e.g., reduced basicity) compared to the nitrogen-rich pyrazole system. This compound exhibits a higher melting point (226–228°C) due to increased crystallinity from sulfur’s polarizability .
b. 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine Hydrochloride ()
The fluorophenyl substituent enhances metabolic stability and bioavailability via fluorine’s electronegativity. The absence of a carboxamide group limits hydrogen-bonding capacity but increases amine reactivity, making it a versatile intermediate in drug synthesis .
Sulfonamide-Modified Pyrazole Carboxamides ()**
Compounds such as 2l and 2m incorporate piperidine-sulfonamide groups, increasing solubility and enabling interactions with charged residues in proteins. For example:
- 2l : (R)-N-(4-((2-(2-Hydroxyethyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.
- 2q (JMN6-093): Features a morpholinoethyl group, enhancing water solubility (logP reduction) and pharmacokinetic profiles .
Biological Relevance : These derivatives exhibit antiviral activity against measles virus (EC50 values in Table 1, ), highlighting the impact of sulfonamide modifications on target engagement .
Physicochemical Properties
Trends :
- Chlorine and sulfonamide groups increase melting points via enhanced intermolecular forces.
- Fluorine and trifluoromethyl groups improve metabolic stability but may reduce solubility .
Biological Activity
The compound 1-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its pharmacological properties.
Chemical Structure
The compound features a complex structure that includes a cyclopenta[c]pyrazole ring fused with a pyrazole carboxamide moiety. The molecular formula is with a molecular weight of approximately 284.32 g/mol.
Research indicates that This compound interacts with specific molecular targets that may include enzymes and receptors involved in various biological pathways. Its mechanism of action is hypothesized to involve modulation of signaling pathways relevant to cancer cell proliferation and apoptosis .
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study reported significant cytotoxicity against human liver cancer (HEPG2) and breast cancer (MCF) cell lines, with IC50 values indicating potent activity . The following table summarizes key findings from cytotoxicity assays:
| Cell Line | IC50 (nM) | Activity |
|---|---|---|
| HEPG2 | 399 | Moderate cytotoxicity |
| MCF | 580 | Moderate cytotoxicity |
| NUGC | 60 | High cytotoxicity |
Comparative Analysis with Related Compounds
In comparison to other pyrazole derivatives, this compound exhibits unique biological properties. For example, derivatives such as N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide have shown varying degrees of activity against different cancer types but do not match the potency observed for the compound in focus .
Case Study 1: Anticancer Activity
A recent investigation evaluated the anticancer potential of the compound using both in vitro and in vivo models. The results demonstrated that treatment with the compound led to reduced tumor growth in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in treated tumors compared to controls.
Case Study 2: Mechanistic Insights
Another study explored the molecular mechanisms underlying the compound's activity. It was found to induce apoptosis through activation of caspase pathways and inhibition of cell cycle progression at the G0/G1 phase, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-methyl-N-{2-phenylcyclopenta[c]pyrazol-3-yl}-1H-pyrazole-5-carboxamide, and how can reaction yields be optimized?
- Answer : The compound can be synthesized via a multi-step process starting from cyclopenta[c]pyrazole derivatives. Key steps include:
- Cyclocondensation : Using precursors like ethyl acetoacetate and phenylhydrazine under reflux conditions (DMF-DMA as a catalyst) to form the pyrazole core .
- Amide Coupling : Reacting the pyrazole-carboxylic acid intermediate with 2-phenylcyclopenta[c]pyrazole-3-amine using coupling agents like EDC/HOBt in anhydrous DMF .
- Optimization : Yields improve with temperature control (60–80°C), inert atmosphere (N₂), and chromatographic purification (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8 ppm for methyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 365.15) .
- X-ray Diffraction : Resolves crystal structure (monoclinic system, P2₁/n space group) and hydrogen-bonding networks .
- IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., CB1/CB2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring enhances target affinity (e.g., 2,4-dichlorophenyl analogs show 10-fold higher CB1 binding vs. unsubstituted derivatives) .
- Scaffold Modifications : Replacing the cyclopentane ring with a cyclohexane or aromatic system alters conformational flexibility and bioavailability .
- Data Table :
| Modification | Bioactivity (IC₅₀, nM) | LogP |
|---|---|---|
| Parent Compound | 250 ± 15 | 3.2 |
| 4-Fluorophenyl Analog | 85 ± 8 | 3.8 |
| Cyclohexane Derivative | 420 ± 20 | 2.9 |
Q. What computational approaches are effective in predicting biological targets and binding modes?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Lys45 and hydrophobic contacts with Phe82) .
- MD Simulations : Assess stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns trajectories) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) for target engagement .
Q. How can contradictory data in biological activity across studies be resolved?
- Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Crystallographic Validation : Compare X-ray structures of ligand-bound targets to confirm binding poses .
Methodological Considerations
Q. What strategies improve solubility and pharmacokinetic properties of this compound?
- Answer :
- Prodrug Design : Introduce phosphate or ester groups at the amide moiety for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to increase bioavailability .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
- Answer :
- Directing Groups : Use -SO₂NH₂ or -COOR substituents to steer electrophilic substitution to the 4-position .
- Metal Catalysis : Pd-mediated C–H activation for selective arylation (e.g., Suzuki coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
